Bromodichlorophenol

Description

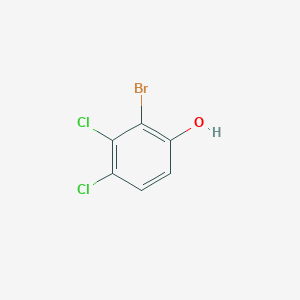

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKBOXWJIRYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962291 | |

| Record name | 2-Bromo-3,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42121-92-6 | |

| Record name | Bromodichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Formation Mechanisms of Bromodichlorophenol

Kinetics and Pathways of Bromodichlorophenol Genesis

Formation as Intermediate Disinfection Byproducts during Chlorination

The formation of this compound is intrinsically linked to the chlorination process, especially when bromide ions are present in the water. During water disinfection, chlorine (or hypochlorous acid, HOCl) acts as an oxidizing agent. When bromide ions (Br⁻) are present, they can be oxidized to hypobromous acid (HOBr) and hypobromite (B1234621) ions (OBr⁻) semanticscholar.orgdeswater.com. These reactive bromine species are generally more reactive towards natural organic matter (NOM) than their chlorine counterparts, leading to the preferential formation of brominated disinfection byproducts semanticscholar.orgdeswater.com.

Phenolic compounds, which are common constituents of NOM found in natural water sources, serve as precursors for halogenated phenols, including this compound nih.govmdpi.comresearchgate.net. The reaction involves electrophilic substitution on the aromatic ring of the phenol (B47542) molecule. In the presence of both chlorine and bromide, mixed halo-phenols can be formed. The exact pathways for this compound formation involve sequential halogenation reactions where both chlorine and bromine atoms are incorporated into the phenol structure nih.govresearchgate.netacs.org. Research indicates that the presence of bromine significantly influences the types and yields of DBPs formed, often leading to a greater proportion of brominated species compared to chlorinated ones researchgate.netnih.govresearchgate.net.

Environmental Contexts of this compound Formation

The formation of this compound is not an isolated chemical event but occurs within specific environments where disinfection processes are employed. The primary contexts include municipal drinking water treatment and swimming pool disinfection.

Drinking Water Treatment and Distribution Systems

Drinking water treatment plants commonly use chlorine or chlorine-based compounds to disinfect water and eliminate harmful microorganisms mdpi.comsac-isc.gc.cawa.gov. Natural organic matter (NOM), derived from decaying vegetation and other biological sources, is a ubiquitous precursor for DBPs mdpi.com. When source water contains bromide ions, the chlorination process can lead to the formation of brominated DBPs, including this compound semanticscholar.orgepa.govresearchgate.netnih.gov.

The concentration of bromide in source water is a critical factor influencing the extent of brominated DBP formation researchgate.netnih.govresearchgate.net. Studies have shown that elevated bromide levels in raw water directly correlate with increased formation of brominated trihalomethanes (THMs) and haloacetic acids (HAAs) deswater.comresearchgate.netascelibrary.org. While specific data on this compound occurrence in drinking water is often grouped with other brominated phenols or THMs, it is understood to be a component of the complex mixture of DBPs formed under these conditions researchgate.netresearchgate.net. Factors such as pH, reaction time, chlorine dosage, and temperature also play significant roles in DBP formation, including this compound deswater.comresearchgate.netresearchgate.netwhiterose.ac.uk. For instance, higher pH and longer contact times have been observed to increase the formation of brominated DBPs researchgate.net.

Swimming Pool Water Disinfection Byproduct Generation

Swimming pools also utilize disinfectants, primarily chlorine, to maintain water quality and prevent the spread of waterborne illnesses researchgate.netnih.govwikipedia.org. The organic load in swimming pools, however, is different from that in drinking water, originating from human inputs such as sweat, urine, and skin cells, as well as from pool chemicals researchgate.netnih.gov. These organic compounds, in the presence of chlorine and any available bromide ions, can react to form a wide array of DBPs.

Research has identified numerous DBPs in swimming pool waters, including brominated species, even in pools that primarily use chlorine for disinfection researchgate.netnih.gov. This suggests that trace amounts of bromide are often present, or that other brominated precursors may exist. Studies have detected various brominated phenols and mixed halo-phenols in swimming pool environments researchgate.net. The formation of these compounds is influenced by the disinfectant type and dose, the organic load, and water chemistry researchgate.netwikipedia.org. While specific quantitative data for this compound in swimming pools is not always isolated, it is recognized as part of the complex DBP profile found in these recreational water bodies.

Compound List

Advanced Analytical Methodologies for Bromodichlorophenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation power to isolate target analytes from complex mixtures. For bromodichlorophenol analysis, both gas and liquid chromatography are extensively employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography coupled to mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov The technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net For the analysis of phenolic compounds, a derivatization step is often required to increase their volatility and thermal stability, improving chromatographic performance. nih.gov Reagents such as acetic anhydride (B1165640) are used to convert the polar hydroxyl group into a less polar ester, which is more amenable to GC analysis. nih.govthermofisher.com

The selection of the GC column is critical for achieving optimal separation of this compound from its isomers and other related halogenated phenols. researchgate.net Columns with different stationary phases and dimensions are chosen based on the specific requirements of the analysis. researchgate.net Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for unambiguous identification. researchgate.net

Table 1: Example GC-MS Parameters for Halogenated Phenol (B47542) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) | thermofisher.com |

| Derivatization Reagent | Acetic Anhydride | nih.govthermofisher.com |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) for Triple Quadrupole MS | thermofisher.com |

| Run Time | Approximately 25 minutes | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. globalresearchonline.netasianpubs.org It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. globalresearchonline.net For brominated phenols, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. nih.govmdpi.com The addition of modifiers like trifluoroacetic acid to the mobile phase can improve peak shape and resolution. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. ijpcbs.comresearchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which provides a dramatic increase in resolution, sensitivity, and speed of analysis. researchgate.netijnrd.orgresearchgate.net The higher efficiency of UPLC columns allows for shorter run times and reduced solvent consumption, making it a cost-effective and environmentally friendly approach. ijnrd.org The increased peak capacity of UPLC is particularly beneficial for analyzing complex samples containing multiple isomers of halogenated phenols. ijpcbs.com

Table 2: Comparison of HPLC and UPLC Systems

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3 to 5 µm | < 2 µm | ijpcbs.comresearchgate.net |

| Operating Pressure | Standard pressures | High pressures (up to 100 MPa / 15,000 psi) | ijnrd.org |

| Key Advantages | Robust, versatile, widely available | Higher resolution, speed, and sensitivity | ijnrd.org |

| Typical Application | Routine analysis, quality control | Complex mixture analysis, high-throughput screening | globalresearchonline.netijpcbs.com |

High-Resolution Mass Spectrometry (HRMS) for Non-Target Analysis and Isomer Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and for differentiating between molecules with very similar masses. masonaco.org This capability is essential for non-target screening, where the goal is to identify a wide range of potential contaminants without pre-selecting target analytes. thermofisher.com When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for identifying novel this compound isomers and related disinfection byproducts in complex environmental samples. mdpi.comnih.gov

A key feature in the mass spectra of compounds containing chlorine and bromine is the presence of distinct isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, while bromine has ³⁹Br and ⁸¹Br. The characteristic abundance ratios of these isotopes create a unique "isotopologue" signature in the mass spectrum that can be used to identify halogenated compounds. For a compound like this compound (C₆H₃BrCl₂O), the specific pattern of peaks corresponding to the different combinations of these isotopes confirms the presence and number of bromine and chlorine atoms in the molecule. nih.gov Algorithms are used to calculate the theoretical isotopic distribution, which can then be compared to the experimentally measured spectrum from an HRMS instrument to confirm the elemental formula with high confidence. researchgate.net

HRMS is instrumental in the structural elucidation of newly identified compounds. masonaco.org By providing the accurate mass of a parent ion, HRMS narrows down the possible elemental formulas significantly. masonaco.org Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In this technique, a specific parent ion is selected, fragmented, and the masses of the resulting fragment ions are measured with high accuracy. thermofisher.com This fragmentation pattern provides clues about the compound's structure, such as the positions of the bromine and chlorine atoms on the phenol ring. The combination of accurate mass measurements of both parent and fragment ions allows for the confident identification and structural characterization of novel this compound isomers and their transformation products. mdpi.com

Spectroscopic Characterization Techniques for Molecular Structure Confirmation

While chromatographic and mass spectrometric methods are powerful for separation and identification, spectroscopic techniques provide definitive confirmation of the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are used to characterize the precise arrangement of atoms within a molecule. For novel bromophenol derivatives, these methods are essential for unambiguous structure determination. abertay.ac.ukdergipark.org.tr

For instance, ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the substitution pattern on the aromatic ring. X-ray crystallography, when applicable, provides the absolute three-dimensional structure of the molecule in its crystalline state. dergipark.org.trresearchgate.net These techniques, often used in combination, are the gold standard for the structural characterization of newly synthesized or isolated compounds, including novel bromophenol derivatives. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy in Photoproduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds, making it invaluable for identifying the byproducts of this compound degradation. researchgate.netescholarship.org NMR provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. researchgate.net When this compound undergoes photodegradation, its structure is altered, leading to the formation of various photoproducts. By analyzing the NMR spectra of reaction mixtures, researchers can identify these new structures.

The process involves comparing the spectra of the parent compound with those of the samples taken after degradation. Changes in chemical shifts, the appearance of new signals, and alterations in signal splitting patterns provide clues to the structural modifications that have occurred. For instance, the loss of a halogen atom or the formation of a new functional group would result in predictable changes in the NMR spectrum. This non-destructive technique is crucial for piecing together the complex puzzle of degradation pathways. escholarship.org

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound and a Potential Photoproduct This table illustrates how chemical shifts might change upon the transformation of this compound. Actual values may vary based on solvent and experimental conditions.

| Proton Environment | This compound (ppm) | Photoproduct (e.g., Dichlorophenol) (ppm) | Rationale for Change |

| -OH | ~5.5 | ~5.3 | Change in electronic environment due to loss of Bromine. |

| Aromatic H (ortho to -OH) | ~7.4 | ~7.3 | Altered shielding/deshielding effect from adjacent substituents. |

| Aromatic H (meta to -OH) | ~7.1 | ~6.9 | Significant change in local magnetic field upon substitution. |

| Aromatic H (para to -OH) | ~6.8 | ~7.2 | Change reflects the new substituent pattern on the aromatic ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. Each type of bond (e.g., O-H, C-H, C=O) absorbs infrared radiation at a characteristic wavenumber, producing a unique spectral fingerprint for the molecule. biomedscidirect.com

In the context of this compound research, FTIR is used to confirm the presence of its key functional groups, such as the hydroxyl (-OH) group of the phenol and the carbon-halogen (C-Br, C-Cl) bonds. nih.gov When this compound degrades, the resulting chemical changes, like the cleavage of a carbon-halogen bond or the oxidation of the phenol ring, can be monitored by observing the disappearance of specific absorption bands and the appearance of new ones. nih.gov This makes FTIR an excellent tool for tracking the transformation of functional groups during chemical or photochemical reactions. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound This table presents typical wavenumber ranges for the functional groups found in this compound.

| Functional Group | Bond Type | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) | Stretching |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Stretching |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Stretching |

| Phenol | C-O stretch | 1180 - 1260 | Stretching |

| Aryl Halide | C-Cl stretch | 700 - 850 | Stretching |

| Aryl Halide | C-Br stretch | 500 - 650 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Kinetics and Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for quantitative analysis and for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light in the UV-Vis range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com

This compound, containing an aromatic ring, absorbs UV light at a characteristic wavelength. During a degradation process, such as advanced oxidation or photolysis, the concentration of this compound decreases over time. This change can be monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax). thermofisher.comsapub.org By collecting absorbance data at various time intervals, a kinetic profile of the reaction can be constructed. From this data, researchers can determine key kinetic parameters such as the reaction rate, the rate constant, and the reaction order, providing critical insights into the efficiency and mechanism of the degradation process. spectroscopyonline.comthermofisher.com

Table 3: Example Time-Course Data for UV-Vis Monitoring of this compound Degradation This table shows hypothetical absorbance data collected during a kinetic experiment.

| Time (minutes) | Absorbance at λmax | Calculated Concentration (M) |

| 0 | 0.850 | 1.00E-04 |

| 5 | 0.680 | 8.00E-05 |

| 10 | 0.544 | 6.40E-05 |

| 15 | 0.435 | 5.12E-05 |

| 30 | 0.238 | 2.80E-05 |

| 60 | 0.076 | 8.94E-06 |

Integration of Chemometrics in Environmental Analytical Chemistry

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govresearchgate.net In environmental analysis, where samples are often complex mixtures, chemometrics is essential for interpreting large datasets, identifying patterns, and building predictive models. researchgate.netmdpi.com

Multivariate Statistical Analysis for Complex Mixture Deconvolution

Environmental samples, such as contaminated water or soil, rarely contain a single pollutant. Instead, they are often complex mixtures of the parent compound (e.g., this compound), its various degradation products, and other unrelated chemicals. Analyzing such mixtures with techniques like chromatography or spectroscopy generates large, complex datasets that are difficult to interpret manually.

Multivariate statistical analysis provides the tools to deconvolve this data. manchester.ac.uk Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to identify patterns and relationships within the data, helping to distinguish the chemical fingerprints of different pollution sources or degradation stages. researchgate.net For instance, by applying PCA to a set of spectroscopic data from multiple sample sites, researchers can identify the primary components contributing to the variance in the data, potentially resolving the individual spectra of this compound and its major byproducts from the overlapping signals.

Table 4: Key Multivariate Statistical Methods in Environmental Analysis

| Method | Acronym | Primary Application |

| Principal Component Analysis | PCA | Data exploration, pattern recognition, and dimensionality reduction. |

| Partial Least Squares | PLS | Quantitative modeling and calibration, predicting concentration from spectral data. |

| Multivariate Curve Resolution | MCR | Deconvoluting complex mixtures to resolve the profiles (e.g., spectra) of pure components. |

Data Processing Strategies for High-Throughput Environmental Screening

High-throughput screening (HTS) is an approach used to rapidly assess a large number of environmental samples for the presence of contaminants like this compound. nih.govresearchgate.net HTS methodologies, often coupling automated sample preparation with fast analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), generate immense volumes of data. chromatographyonline.com

Effective data processing strategies are crucial to manage and interpret this data deluge. nih.gov A typical workflow involves several key steps. Initially, data quality filtering is applied to remove noise and irrelevant signals. This is followed by target and suspect screening, where the data is searched against databases of known contaminants (targets) and suspected chemicals (e.g., predicted degradation products of this compound). chromatographyonline.com Finally, prioritization algorithms are used to rank the identified features based on criteria such as frequency of detection, intensity, and potential environmental relevance, allowing analytical resources to be focused on the most significant findings. chromatographyonline.com These automated and systematic strategies are essential for transforming raw HTS data into actionable environmental insights.

Table 5: Stages in a High-Throughput Screening Data Processing Workflow

| Stage | Description | Objective |

| 1. Data Acquisition | Rapid analysis of many samples using automated instrumentation (e.g., LC-HRMS). | Generate comprehensive chemical profiles for each sample. |

| 2. Peak Picking & Alignment | Software algorithms detect chemical features (peaks) and align them across different samples. | Create a consistent data matrix of features versus samples. |

| 3. Data Quality Filtering | Removal of low-quality signals, background noise, and analytical artifacts. | Enhance the reliability of the dataset by focusing on true chemical signals. |

| 4. Compound Identification | Features are matched against spectral libraries and databases for target and suspect screening. | Tentatively identify known and suspected chemicals in the samples. |

| 5. Prioritization & Review | Identified compounds are ranked based on relevance (e.g., toxicity, persistence, abundance). | Focus expert review and confirmation efforts on the most critical contaminants. |

Environmental Fate and Transformation Pathways of Bromodichlorophenol

Abiotic Degradation Processes in Aquatic and Terrestrial Matrices

Abiotic degradation pathways represent chemical transformations that occur without direct biological intervention. These processes are significant in determining the environmental fate of bromodichlorophenol in water bodies and soil.

Photolytic Degradation Kinetics and Quantum Yield Studies under Simulated Environmental Conditions

Photolytic degradation involves the breakdown of a compound by light energy. For this compound, direct photolysis can occur when it absorbs solar radiation, particularly in the UV-B and UV-A ranges. The rate of this process is influenced by factors such as light intensity, wavelength, water clarity, and the presence of sensitizers or quenchers. While specific quantum yield and detailed kinetic data for this compound are not extensively detailed in the provided literature, photolysis is a recognized abiotic degradation pathway for halogenated aromatic compounds osti.gov. The general principle involves the absorption of photons, leading to excited states that can undergo bond cleavage, such as the carbon-halogen bond, or rearrangement. The calculation of photolysis rates typically involves parameters like actinic flux, absorption cross-section, and quantum yield cmascenter.org.

Hydrolytic Transformation Pathways and Reaction Rate Constants

Hydrolysis is the chemical reaction of a compound with water, leading to the breaking of chemical bonds. For this compound, hydrolysis could potentially involve the substitution of halogen atoms or cleavage of bonds within the phenolic structure. However, specific rate constants and detailed hydrolytic transformation pathways for this compound in environmental conditions are not extensively documented in the provided search results. Hydrolysis is a critical degradation pathway for many organic chemicals, and its significance for this compound would depend on its specific chemical structure and the environmental pH and temperature ecfr.gov.

Oxidative Degradation by Reactive Oxygen Species (excluding direct biological effects)

Reactive oxygen species (ROS), particularly the hydroxyl radical (·OH), are potent oxidants that play a significant role in the abiotic degradation of organic contaminants in aquatic and terrestrial environments. Hydroxyl radicals are highly reactive and can attack organic molecules through addition to aromatic rings or abstraction of hydrogen atoms researchgate.netkirj.ee.

Based on studies with similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), the oxidative breakdown of this compound by hydroxyl radicals is expected to involve electrophilic addition to the aromatic ring. This process can be followed by the elimination of a halogen atom (bromine or chlorine) or the formation of phenoxyl radicals, leading to a cascade of intermediate products and eventual mineralization to carbon dioxide and water researchgate.netcapes.gov.br. The high reactivity of ·OH radicals means they can react rapidly with most organic compounds, often at diffusion-controlled rates kirj.ee.

Advanced Oxidation Processes (AOPs) for Enhanced Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants by generating highly reactive species, primarily hydroxyl radicals mdpi.comwikipedia.orgmdpi.com. These processes are effective in breaking down recalcitrant compounds that are not easily removed by conventional methods.

Mechanisms of Hydroxyl Radical Generation and Reaction Pathways with this compound

The hydroxyl radicals generated then react with this compound. Similar to the mechanisms observed for other chlorinated phenols, ·OH radicals are expected to attack the aromatic ring of this compound. This can lead to various reactions, including:

Radical Adduct Formation (RAF): The ·OH radical adds to the aromatic ring, forming a transient radical intermediate mdpi.com.

Hydrogen Atom Abstraction (HAT): While less common for aromatic rings, ·OH can abstract hydrogen atoms from functional groups if present mdpi.com.

Dehalogenation: Following addition, ·OH can facilitate the elimination of bromine or chlorine atoms from the molecule capes.gov.br.

Formation of Phenoxyl Radicals: The reaction can lead to the formation of phenoxyl radicals, which are also reactive intermediates capes.gov.br.

These initial reactions initiate a cascade of transformations, producing various intermediate compounds that are progressively oxidized, potentially leading to complete mineralization researchgate.netkirj.eecapes.gov.br.

Efficacy of UV/Hydrogen Peroxide (H₂O₂) Systems for this compound Abatement

The UV/H₂O₂ process is recognized for its high efficiency in degrading organic contaminants in water researchgate.net. While specific quantitative data on the efficacy of UV/H₂O₂ for this compound abatement are not detailed in the provided snippets, AOPs, including UV/H₂O₂, are broadly applied for the removal of phenolic compounds and other persistent organic pollutants mdpi.commdpi.comresearchgate.netnih.gov. The degradation rate in UV/H₂O₂ systems can be significantly higher compared to UV irradiation alone usp.br. The effectiveness is influenced by parameters such as H₂O₂ concentration, UV intensity, pH, and the initial concentration of the target pollutant.

Compound List:

this compound

Ecological Considerations and Environmental Dynamics of Bromodichlorophenol Excluding Toxicology

Environmental Distribution and Persistence in Hydrospheric Compartments

Bromodichlorophenol has been identified as a disinfection byproduct (DBP) in chlorinated waters. nih.govresearchgate.net Its formation can occur during the chlorination of water containing natural organic matter and bromide ions. researchgate.net Consequently, its presence has been noted in various aquatic environments.

In freshwater systems such as lakes, the occurrence of organobromine compounds, a category that includes this compound, can exhibit seasonal variations. nih.govresearchgate.net Studies have shown that concentrations can be higher in late summer. nih.govresearchgate.net This increase is potentially linked to biological processes, as the formation appears to require light and the presence of algae. nih.govresearchgate.net Furthermore, a lower nutrient content in the water may favor the formation of these organic bromine compounds. nih.govresearchgate.net While specific concentration data for this compound in rivers and lakes is not extensively detailed in the provided results, the general presence of volatile halogenated hydrocarbons, which include brominated compounds, has been confirmed in lake water, with detection limits in the low microgram per liter (µg/L) range. researchgate.net

In marine environments, particularly in seawater swimming pools that use chlorine for disinfection, significant levels of brominated DBPs have been detected. nih.gov For instance, bromoform (B151600) and dibromoacetic acid have been measured at concentrations much higher than the maximum contaminant levels set for drinking water by the U.S. EPA. nih.gov The formation of these compounds is linked to the reaction of chlorine with organic matter introduced by bathers, rather than from marine organic matter itself. nih.gov While this is a specific type of marine environment, it highlights the potential for this compound formation in chlorinated seawater. In general seawater, the concentration of bromide is significant, which can lead to the formation of brominated organic compounds upon chlorination. researchgate.net The total mean concentrations of a group of volatile halogenated hydrocarbons were found to be 3.228 µg/L in one study of seawater. researchgate.net

The interaction of phenolic compounds like this compound with sediments and suspended particulate matter is a critical process governing their environmental fate and transport. usgs.gov Sorption, the process of a substance adhering to a solid surface, can significantly reduce the concentration of a contaminant in the water column and its mobility within an aquatic system. usgs.gov

For chlorophenols, a related class of compounds, sorption to marine sediments is influenced by factors such as ion exchange and surface polar sorption. nih.gov The amount of 2,4-dichlorophenol (B122985) sorbed to marine sediments has been observed to increase with higher ionic strength (salinity) but decrease with rising temperatures. nih.gov This suggests that in colder, more saline waters, a greater proportion of this compound might be associated with sediments.

The organic carbon content of sediments and soils is a primary factor influencing the sorption of hydrophobic organic compounds. usgs.govnih.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to describe this relationship. nih.govlakecleanup.com While specific Koc values for this compound were not found, the general principle is that compounds with higher hydrophobicity will have a greater tendency to sorb to organic matter in sediments. uw.edu.pl The nature of the soil or sediment, including its mineralogy and the properties of its soil organic matter (SOM), also plays a role. usgs.govsemineral.es For instance, soils with a high content of clay minerals like smectites exhibit a high capacity for metal sorption, and similar principles of surface interaction could apply to organic compounds. semineral.es

Desorption, the release of a sorbed substance, is the reverse process. The dynamics between sorption and desorption determine the equilibrium partitioning of a compound between the solid and dissolved phases. lakecleanup.comrivm.nl This equilibrium is not always rapidly achieved, and in some cases, sorption can be partially irreversible. mdpi.com

While primarily considered a waterborne contaminant, the potential for atmospheric transport and deposition of semi-volatile organic compounds like this compound exists. Atmospheric deposition is the process by which pollutants are transferred from the atmosphere to the Earth's surface through wet deposition (rain, snow) and dry deposition (particles and gases). chmi.cznj.gov

Studies on other halogenated organic compounds, such as chlorinated and brominated polycyclic aromatic hydrocarbons (XPAHs), indicate that they are ubiquitous in the atmosphere and subject to atmospheric transport and deposition. nih.gov These compounds have been detected in both gaseous and particulate phases in the air. nih.gov The deposition of these lipophilic organic compounds is often dominated by dry particle deposition. nih.gov

The transport of such pollutants can occur over long distances, leading to their presence in remote regions. aaqr.orgnih.gov Factors influencing atmospheric transport include wind speed and direction, while deposition is affected by precipitation, which can wash out pollutants from the atmosphere. aaqr.orgcdc.gov For instance, heavy rainfall can increase the deposition of organochlorine compounds. aaqr.org The partitioning of a compound between the gas and particle phases is crucial for its atmospheric lifetime and transport distance. nih.gov Although direct data on the atmospheric transport of this compound is scarce, the behavior of similar halogenated organic compounds suggests that it could be subject to these environmental processes, potentially leading to its distribution far from its original source.

Bioavailability and Environmental Mobility (excluding direct biological impact or uptake mechanisms leading to toxicity)

Dissolved organic carbon (DOC) and colloidal matter in aquatic systems can significantly influence the bioavailability and mobility of organic contaminants like this compound. gw-project.orgnih.gov DOC is a complex mixture of organic molecules that can interact with pollutants, affecting their partitioning and transport. gw-project.org

Recent studies have shown that DOC can form colloidal aggregates, which are particles larger than dissolved molecules but small enough to remain suspended in water. frontiersin.orgyale.edu These colloids, which can be composed of carbohydrates, aliphatics, and clay particles, provide a surface for organic contaminants to associate with. frontiersin.orgpnnl.gov This association can either increase or decrease the mobility of the contaminant. For some pollutants, binding to DOC can keep them in the dissolved or colloidal phase, preventing them from settling into the sediment and thus increasing their mobility. nih.gov

The chemical properties of the DOC itself are important. For example, the presence of certain types of DOC, such as those derived from biosolids and animal waste, has been shown to enhance the adsorption of perfluorooctane (B1214571) sulfonate (PFOS), another persistent organic pollutant, while DOC from plant sources reduced its adsorption. nih.gov This indicates that the source and composition of DOC are critical in determining its effect on contaminant behavior. mdpi.com

Colloidal organic matter (COM) is a significant fraction of the total DOC pool and is composed of biochemicals like lipids, carbohydrates, and proteins. mdpi.com The composition of COM can vary depending on its source, such as phytoplankton exudates. mdpi.com The interaction of this compound with these various forms of DOC and colloids will ultimately affect its distribution and availability in the aquatic environment.

The mobility of this compound in soil and aquatic systems is governed by a combination of its chemical properties and the characteristics of the surrounding environment. cdc.govitrcweb.org

In Soil:

Several soil properties significantly impact contaminant mobility:

Soil pH: The pH of the soil can affect the chemical form of a compound and the surface charge of soil particles, thereby influencing sorption. mdpi.comresearchgate.net For some organic compounds, changes in pH can alter their solubility and partitioning behavior. itrcweb.org

Organic Matter Content: Soils with higher organic matter content generally exhibit greater sorption of organic contaminants, which reduces their mobility. researchgate.netmdpi.com

Soil Texture and Mineralogy: The size of soil particles (sand, silt, clay) and the types of clay minerals present affect the surface area available for sorption and the potential for chemical interactions. semineral.esmdpi.com Heavy soils with high clay content tend to retain more contaminants than light, sandy soils. researchgate.net

Moisture Content: Water is essential for the movement of contaminants through the soil profile. fao.org Precipitation and irrigation rates can influence how quickly a water-soluble contaminant moves towards groundwater. cdc.govfao.org

In Aquatic Systems:

In rivers, lakes, and oceans, the following factors are crucial:

Water Flow and Hydrodynamics: The speed and turbulence of water flow affect the transport of both dissolved and particle-bound contaminants. fondriest.com

Suspended Sediments: The concentration and characteristics of suspended particulate matter influence how much of the contaminant is transported in a sorbed state versus in the dissolved phase. fondriest.com

Salinity (Ionic Strength): As mentioned previously, higher salinity can increase the sorption of some organic compounds to sediments, thereby reducing their mobility in the water column. nih.gov

Temperature: Temperature affects the solubility of chemicals and the rate of sorption/desorption processes. cdc.gov For some chlorophenols, sorption decreases as temperature increases, which would lead to greater mobility. nih.gov

Presence of DOC and Colloids: As discussed in the previous section, interaction with dissolved and colloidal organic matter can significantly alter the mobility of this compound. nih.govfrontiersin.org

Interactive Data Table: Factors Influencing this compound Mobility

| Factor | Influence on Mobility in Soil | Influence on Mobility in Aquatic Systems |

| pH | Affects chemical form and soil surface charge, influencing sorption. mdpi.comresearchgate.net | Can alter solubility and partitioning between water and sediment. itrcweb.org |

| Organic Matter | Higher content increases sorption, reducing mobility. researchgate.netmdpi.com | Interaction with DOC can increase or decrease mobility depending on DOC properties. nih.gov |

| Texture/Sediments | Finer textures (clay) increase sorption and reduce mobility. researchgate.net | Higher suspended sediment loads can transport more sorbed contaminant. fondriest.com |

| Moisture/Water Flow | Higher water flow increases transport through the soil profile. cdc.govfao.org | Higher flow rates increase downstream transport. fondriest.com |

| Temperature | Can affect sorption rates; for some compounds, higher temperature increases mobility. nih.gov | Higher temperatures can decrease sorption, increasing mobility in the water column. nih.gov |

| Salinity | - | Higher salinity can increase sorption, reducing mobility. nih.gov |

Ecosystem-Level Implications of this compound Presence (Excluding Toxicological Endpoints)

The introduction of synthetic compounds into the environment necessitates a thorough understanding of their broader ecological and dynamic impacts. This compound, a halogenated organic compound, is of interest not for its direct toxicity in this context, but for its potential to interact with and influence fundamental environmental processes. This analysis focuses on the non-toxicological, ecosystem-level implications of its presence, examining its role in elemental cycling, its subtle interactions with microbial communities, and the frameworks for its detection.

Non-Disruptive Interactions with Microbial Ecology (e.g., community structure, not direct effects)

The presence of a xenobiotic compound like this compound can act as a selective pressure on soil and aquatic microbial communities, leading to shifts in their structure and composition, even in the absence of direct, acute toxic effects. Microorganisms exhibit remarkable metabolic diversity, and some may possess the enzymatic machinery to degrade or transform such compounds. researchgate.net

The introduction of a novel carbon source can lead to an enrichment of specific microbial populations capable of its catabolism. This can alter the relative abundance of different phyla. For instance, studies on soils contaminated with other complex organic pollutants, such as petroleum hydrocarbons or heavy metals, have shown significant changes in the dominance of phyla like Proteobacteria, Acidobacteria, Actinobacteria, and Bacteroidetes. nih.govmdpi.comfrontiersin.org While specific data for this compound is limited, it is plausible that its presence would similarly favor organisms that can either tolerate its chemical properties or metabolize it. This shift in community structure is a non-disruptive interaction in the sense that it reflects an adaptation and change in community dynamics rather than a wholesale loss of microbial life.

These interactions are complex; for example, in environments with multiple pollutants, some microbes may preferentially degrade easier-to-metabolize compounds, ignoring more complex molecules like certain halogenated phenols. nih.gov The study of these structural shifts often relies on advanced molecular techniques that provide insight into the genetic and functional diversity of the microbial community. researchgate.net

Table 2: Microbial Genera with Known Degradation Potential for Complex Organic Compounds

| Genus | Phylum | Examples of Degraded Compounds | Reference |

|---|---|---|---|

| Pseudomonas | Proteobacteria | Ibuprofen, Paracetamol, Caffeine, Polycyclic Aromatic Hydrocarbons | nih.gov |

| Sphingomonas | Proteobacteria | Atenolol, Polycyclic Aromatic Hydrocarbons | nih.gov |

| Rhodococcus | Actinobacteria | Various xenobiotic contaminants | researchgate.net |

| Alcanivorax | Proteobacteria | Fossil-based plastics (hydrocarbons) | frontiersin.org |

| Flavobacterium | Bacteroidetes | Sulfonamide antibiotics | frontiersin.org |

| Bacillus | Firmicutes | Bioplastics, Sulfonamide antibiotics | mdpi.comfrontiersin.org |

Methodological Approaches for Environmental Monitoring and Surveillance Networks

Effective monitoring is crucial for understanding the distribution and fate of compounds like this compound in the environment. An environmental monitoring program verifies the state of the environment and can track contaminants to prevent wider issues. fssc.com This involves a structured approach to sampling, analysis, and data interpretation.

Methodological approaches for monitoring this compound in matrices such as water, soil, or sediment typically involve several key steps. Sampling protocols must be clearly defined, specifying sample types (e.g., grab water samples, soil cores), sampling tools, and precise locations. fssc.compaulyeatman.net.au Given its potential presence in disinfected water, monitoring points could include water distribution systems. science.gov

For analysis, the gold standard for organic micropollutants is chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS), which allows for sensitive and specific quantification. The choice of analytical method is a critical component of any monitoring plan.

Beyond individual monitoring campaigns, the integration of data into environmental surveillance networks provides a broader picture of pollutant circulation. verixiv.org Such networks, which have been used effectively for tracking pathogens and other contaminants, can help identify sources, understand transport pathways, and assess the effectiveness of any mitigation measures. nih.govplos.org A risk-based approach is often employed to define the scope, frequency, and specific locations of monitoring within the larger surveillance framework. fssc.com

Table 3: Methodological Approaches for Environmental Monitoring

| Monitoring Aspect | Description | Examples & Techniques | Reference |

|---|---|---|---|

| Sampling Protocols | Systematic procedures for collecting representative samples from the environment. | - Water: Grab samples, passive samplers (e.g., Moore swabs).

| fssc.complos.org |

| Sample Types | The physical material collected for analysis. | Water, wastewater, soil, sediment, air. | fssc.complos.org |

| Analytical Methods | Laboratory techniques used to identify and quantify the target compound. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | nih.gov |

| Monitoring Frequency | How often samples are collected, determined by risk assessment and compound stability. | Routine (e.g., weekly, monthly), event-based (e.g., after a spill), or continuous. | fssc.comnih.gov |

| Surveillance Networks | A coordinated system of monitoring sites to track pollutants over a wide geographical area. | Wastewater-based epidemiology networks, national pollutant monitoring programs. | verixiv.orgnih.gov |

Q & A

Q. How can researchers enhance reproducibility in this compound studies?

- Answer : Adhere to the Beilstein Journal’s experimental reporting standards: disclose all synthesis details (e.g., reagent grades, yields), raw spectral data, and statistical codes. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.